1-(3-Chloropropyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Chloropropyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 116445-61-5 . It has a molecular weight of 175.61 and its IUPAC name is 1-(3-chloropropyl)-2,5-pyrrolidinedione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives has been reported in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated .Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular formula is C7H10ClNO2 .Scientific Research Applications
Synthesis of Derivatives
1-(3-Chloropropyl)pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,4-dione (tetramic acid), has been explored in various synthetic processes. For instance, Mulholland, Foster, and Haydock (1972) describe the synthesis of pyrrolidine-2,4-diones and their derivatives, highlighting methods for obtaining these compounds, which are analogous to this compound (Mulholland, Foster, & Haydock, 1972).
Molecular and Crystal Structure Analysis
Research on molecular and crystal structures of pyrrolidine-2,5-dione derivatives provides insight into their chemical properties. Ratajczak-Sitarz et al. (1990) investigated the molecular and crystal structure of a pyrrolidine-2,5-dione derivative, offering a deeper understanding of its chemical characteristics (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Dipeptide Analogues and Organic Synthesis
Hosseini et al. (2006) explored the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showing how pyrrolidine-2,4-diones can be used to create dipeptide analogues. This research demonstrates the compound's role in organic synthesis and peptide analog development (Hosseini, Kringelum, Murray, & Tønder, 2006).
Thermodynamic and Kinetic Factors in Organic Chemistry
Yan et al. (2018) focused on the conversion of dihydropyrrolidine-2,5-dione to maleimide, revealing the thermodynamic and kinetic factors influencing this reaction. Such studies are crucial for understanding the properties of pyrrolidine derivatives in organic synthesis (Yan, Zhang, Zhou, Li, Fan, & Yang, 2018).
Luminescent Polymers and Material Science
In the field of material science, Zhang and Tieke (2008) synthesized polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating the compound's utility in creating highly luminescent materials. This research extends the applications of pyrrolidine-2,5-dione derivatives into new areas like polymer chemistry and material science (Zhang & Tieke, 2008).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential in corrosion inhibition. Zarrouk et al. (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against carbon steel corrosion, revealing significant inhibition efficiency. This suggests potential applications in industrial corrosion protection (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 1-(3-Chloropropyl)pyrrolidine-2,5-dione were not found in the search results, the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatility and potential for the treatment of various diseases .
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXFHKNBQFGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588508 |
Source
|
Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116445-61-5 |
Source
|
Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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